Cas no 14517-44-3 (H-MET-GLU-OH)
H-MET-GLU-OH structure
H-MET-GLU-OH Properties
Names and Identifiers
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- L-Glutamic acid,L-methionyl-
- H-Met-Glu-OH
- MET-GLU
- L-MET-GLU
- L-METHIONYL-L-GLUTAMIC ACID
- L-Met-L-Glu-OH
- Met-Glu-OH
- N-L-methionyl-L-glutamic acid
- N-L-Methionyl-L-glutaminsaeure
- Methionylglutamic acid
- 14517-44-3
- Met-Glu
- SCHEMBL11668389
- AKOS010408431
- CS-0654142
- (2S)-2-[(2S)-2-AMINO-4-(METHYLSULFANYL)BUTANAMIDO]PENTANEDIOIC ACID
- L-Met-L-Glu
- Methionyl-glutamic acid
- HY-P4434
- CHEMBL1222055
- CHEBI:74702
- Methionyl-Glutamate
- DTXSID201314353
- Q27144840
- MFCD00055831
- (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
- +Expand
-
- MFCD00055831
- ADHNYKZHPOEULM-BQBZGAKWSA-N
- InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
- CSCC[C@H](N)C(N[C@H](C(O)=O)CCC(O)=O)=O
Computed Properties
- 278.09400
- 4
- 7
- 10
- 278.09364285g/mol
- 18
- 311
- 0
- 2
- 0
- 0
- 0
- 1
- -3.7
- 155Ų
Experimental Properties
- 0.59220
- 155.02000
- 205-206 ºC
- Soluble (278 g/l) (25 º C),
- 1.343±0.06 g/cm3 (20 ºC 760 Torr),
H-MET-GLU-OH Security Information
H-MET-GLU-OH Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-MET-GLU-OH Related Literature
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1. ˙OH radical induced decarboxylation of methionine-containing peptides. Influence of peptide sequence and net chargeKrzysztof Bobrowski,Christian Sch?neich,Jerzy Holcman,Klaus-Dieter Asmus J. Chem. Soc. Perkin Trans. 2 1991 353
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Béla Paizs,Martina Schn?lzer,Uwe Warnken,Sándor Suhai,Alex G. Harrison Phys. Chem. Chem. Phys. 2004 6 2691
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3. ˙OH radical induced decarboxylation of methionine-containing peptides. Influence of peptide sequence and net chargeKrzysztof Bobrowski,Christian Sch?neich,Jerzy Holcman,Klaus-Dieter Asmus J. Chem. Soc. Perkin Trans. 2 1991 353
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4. Tritiated peptides. Part 7. Synthesis of [2,5-3H2-His6]-β-corticotrophin-(1–24)-tetracosapeptideMark C. Allen,Derek E. Brundish,Roy Wade J. Chem. Soc. Perkin Trans. 1 1979 2057
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Yalei Hu,Lin Zhang,Xin Geng,Jia Ge,Haifang Liu,Zhaohui Li Anal. Methods 2017 9 5653
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6. Tetrafluoroboric acid as a useful deprotecting reagent in Fmoc-based solid-phase peptide syntheses (Fmoc = fluoren-9-ylmethoxycarbonyl)Kenichi Akaji,Makoto Yoshida,Tadashi Tatsumi,Tooru Kimura,Yoichi Fujiwara,Yoshiaki Kiso J. Chem. Soc. Chem. Commun. 1990 288
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Jan Pawlas,Timo Nuijens,Jonas Persson,Thomas Svensson,Marcel Schmidt,Ana Toplak,Mikael Nilsson,Jon H. Rasmussen Green Chem. 2019 21 6451
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K. L. Agarwal,G. W. Kenner,R. C. Sheppard J. Chem. Soc. C 1969 2213
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9. A colorimetric and near-infrared fluorescent probe for biothiols and its application in living cellsDehuan Yu,Qiong Zhang,Shuangshuang Ding,Guoqiang Feng RSC Adv. 2014 4 46561
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Mohammad Taghizadeh,Bahram Goliaei,Armin Madadkar-Sobhani Mol. BioSyst. 2015 11 2000
Recommended suppliers
Amadis Chemical Company Limited
(CAS:14517-44-3)H-MET-GLU-OH
99%
1g
331.0